O-(cyclohexylmethyl)hydroxylamine
Overview
Description
O-(cyclohexylmethyl)hydroxylamine: is an organic compound with the molecular formula C₇H₁₅NO It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a cyclohexylmethyl group
Mechanism of Action
Target of Action
O-(Cyclohexylmethyl)hydroxylamine is primarily involved in the oxidation of cyclohexylamine . This process is facilitated by molecular oxygen over a heterogeneous catalyst, which is an attractive one-step route to prepare a commercially important cyclohexanone oxime .
Mode of Action
The compound interacts with its targets through a process of oxidation. Cyclohexanone, formed from cyclohexylamine, reacts with cyclohexylamine to form N-cyclohexylidenecyclohexylamine, their Schiff base . This reaction is facilitated by the presence of molecular oxygen and a heterogeneous catalyst .
Biochemical Pathways
The oxidation of cyclohexylamine by molecular oxygen is one of the alternative routes for the preparation of cyclohexanone oxime . This process is facilitated by γ-Alumina, in combination with other metal oxides, which has been shown to be a suitable catalyst for this one-step oxidation .
Pharmacokinetics
Factors such as the compound’s predicted melting point, boiling point, density, and refractive index would all play a role in its pharmacokinetic profile.
Result of Action
The result of the action of this compound is the formation of cyclohexanone and cyclohexanone oxime . The most intense formation of cyclohexanone is observed in the initial period of the catalytic tests . Carbonaceous deposits, responsible for the catalyst deactivation, are formed mainly from the Schiff base .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction temperature, the liquid hourly space velocity (LHSV) of cyclohexylamine, and the oxidant percentage in nitrogen all affect the yield of cyclohexanone oxime . Additionally, the injection of water to the reactant stream can prolong the catalyst lifetime and reduce tar formation, but it may deteriorate the catalyst’s activity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
O-alkylation of Hydroxylamines: One common method involves the O-alkylation of hydroxylamines.
Hydrogenation of Aniline: Cyclohexylamine, a precursor to O-(cyclohexylmethyl)hydroxylamine, can be produced by the complete hydrogenation of aniline using cobalt- or nickel-based catalysts.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxycarboxylic acids.
Substitution: Palladium catalysts and aryl halides are commonly used in O-arylation reactions.
Major Products:
Oxidation: The major products include oximes and nitroso compounds.
Substitution: The major products are O-arylhydroxylamines.
Scientific Research Applications
Chemistry:
Organic Synthesis: O-(cyclohexylmethyl)hydroxylamine is used as a building block in the synthesis of various organic compounds, including oximes and nitroso derivatives.
Biology and Medicine:
Proteomics Research: It is used in proteomics research for the modification of proteins and peptides.
Industry:
Comparison with Similar Compounds
Methoxyamine: Similar to O-(cyclohexylmethyl)hydroxylamine, methoxyamine is an O-substituted hydroxylamine used in organic synthesis.
Cyclohexylamine: A precursor to this compound, cyclohexylamine is used in the production of various organic compounds.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other hydroxylamines. Its cyclohexylmethyl group provides steric hindrance and influences its reactivity in organic synthesis .
Properties
IUPAC Name |
O-(cyclohexylmethyl)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-9-6-7-4-2-1-3-5-7/h7H,1-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLSNSQXNJVHMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CON | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553802 | |
Record name | O-(Cyclohexylmethyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110238-61-4 | |
Record name | O-(Cyclohexylmethyl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.